

# Fexapotide in Benign Prostatic Hyperplasia: A Comparative Analysis of Clinical Trial Data

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive statistical analysis of **Fexapotide** clinical trial data for the treatment of benign prostatic hyperplasia (BPH), comparing its performance with established oral therapies. The information is intended to provide an objective overview for researchers, scientists, and professionals involved in drug development.

# **Comparative Efficacy and Safety of BPH Treatments**

The following tables summarize the quantitative data from clinical trials of **Fexapotide** and commonly prescribed oral medications for BPH: tamsulosin (an alpha-blocker), finasteride (a 5-alpha-reductase inhibitor), and combination therapy.

### **Table 1: Patient Baseline Characteristics**

This table outlines the baseline characteristics of the patient populations in the respective clinical trials. This context is crucial for the objective comparison of treatment outcomes.



| Parameter                                   | Fexapotide<br>(Phase III<br>Trials: NX02-<br>0017 & NX02-<br>0018)[1][2] | Tamsulosin<br>(Monotherapy) | Finasteride<br>(Monotherapy) | Combination<br>(Tamsulosin +<br>Finasteride) |
|---------------------------------------------|--------------------------------------------------------------------------|-----------------------------|------------------------------|----------------------------------------------|
| Number of<br>Patients                       | 995                                                                      | Varies by study             | Varies by study              | Varies by study                              |
| Age (years)                                 | ≥ 45                                                                     | Varies by study             | Varies by study              | Varies by study                              |
| International Prostate Symptom Score (IPSS) | ≥ 15 (Range in NX02-0018: 15-35)[1][3]                                   | Varies by study             | Varies by study              | Varies by study                              |
| Peak Urinary<br>Flow Rate<br>(Qmax, mL/sec) | < 15[1]                                                                  | Varies by study             | Varies by study              | Varies by study                              |
| Prostate Volume<br>(mL)                     | ≥ 30 and ≤ 70                                                            | Varies by study             | Varies by study              | Varies by study                              |

## **Table 2: Efficacy Outcomes - Change in IPSS**

This table compares the change in the International Prostate Symptom Score (IPSS) from baseline after treatment. A negative value indicates an improvement in symptoms.



| Treatment                                                      | Mean/Media<br>n Change in<br>IPSS | Follow-up<br>Duration             | Comparator             | Mean/Media<br>n Change in<br>IPSS<br>(Comparato<br>r) | p-value  |
|----------------------------------------------------------------|-----------------------------------|-----------------------------------|------------------------|-------------------------------------------------------|----------|
| Fexapotide                                                     | -5.2 (median)                     | Long-term<br>(mean 3.58<br>years) | Placebo                | -3.0 (median)                                         | < 0.0001 |
| Tamsulosin<br>(0.4 mg)                                         | -5.2 (mean)                       | 26 weeks                          | Finasteride (5 mg)     | -4.5 (mean)                                           | 0.055    |
| Finasteride (5 mg)                                             | -4.0 (mean)                       | 6 years                           | Open-label             | N/A                                                   | < 0.001  |
| Combination<br>(Tamsulosin<br>0.4 mg +<br>Finasteride 5<br>mg) | -11.9 (mean)                      | 12 months                         | Tamsulosin<br>(0.4 mg) | -7.8 (mean)                                           | < 0.01   |

## **Table 3: Efficacy Outcomes - Other Key Metrics**

This table presents other important efficacy outcomes, including changes in urinary flow rate and the incidence of disease progression.



| Treatment                                                      | Outcome<br>Measure                         | Result                | Comparator              | Comparator<br>Result   | p-value  |
|----------------------------------------------------------------|--------------------------------------------|-----------------------|-------------------------|------------------------|----------|
| Fexapotide                                                     | Incidence of Acute Urinary Retention (AUR) | 1.08%                 | Placebo                 | 5.63%                  | 0.0058   |
| Fexapotide                                                     | Incidence of<br>BPH-related<br>Surgery     | 8.08% (at 3<br>years) | Oral BPH<br>Medications | 27.85% (at 3<br>years) | < 0.0001 |
| Tamsulosin<br>(0.4 mg)                                         | Change in<br>Qmax<br>(mL/sec)              | +2.3 (mean)           | Finasteride (5<br>mg)   | +0.7 (mean)            | 0.0007   |
| Finasteride (5 mg)                                             | Change in<br>Qmax<br>(mL/sec)              | +2.9 (mean)           | Open-label              | N/A                    | < 0.001  |
| Combination<br>(Tamsulosin<br>0.4 mg +<br>Finasteride 5<br>mg) | Change in<br>Qmax<br>(mL/sec)              | +6.4 (mean)           | Tamsulosin<br>(0.4 mg)  | +3.7 (mean)            | 0.03     |

# Experimental Protocols Fexapotide Administration Protocol

The administration of **Fexapotide** is a minimally invasive procedure performed in a clinical setting. The following is a detailed methodology based on the protocols of the Phase III clinical trials:

### Patient Preparation:

- Informed consent is obtained from the patient.
- A pre-procedure assessment, including medical history, physical examination, and baseline measurements (IPSS, Qmax, prostate volume via TRUS), is conducted.



- Prophylactic antibiotics are administered to reduce the risk of infection.
- An enema may be administered on the day of the procedure to cleanse the rectum.

#### Procedure:

- The patient is placed in the left lateral decubitus position.
- A local anesthetic, typically lidocaine gel, is instilled into the rectum. A periprostatic nerve block may also be performed.
- A transrectal ultrasound (TRUS) probe is inserted into the rectum to visualize the prostate gland.
- **Fexapotide** triflutate is reconstituted to a 2.5 mg dose in 10 mL of sterile phosphate-buffered saline.
- Using a 22-gauge needle guided by the TRUS, 5 mL of the Fexapotide solution is injected
  into the transition zone of each prostatic lobe.
- The needle is withdrawn, and the procedure is complete. The entire procedure typically takes 5-10 minutes.

#### Post-Procedure:

- The patient is monitored for a short period for any immediate adverse effects.
- Post-procedure instructions are provided, including the continuation of antibiotics and advice on managing potential minor side effects such as transient hematuria or hematospermia.

## **Visualizations**

## **Fexapotide's Proposed Mechanism of Action**

**Fexapotide** is believed to induce apoptosis (programmed cell death) in prostatic glandular cells through the activation of several key signaling pathways.





Click to download full resolution via product page

Caption: Fexapotide activates Caspase, TNF, and BCL pathways to induce apoptosis.

## **Fexapotide Clinical Trial Workflow**

The Phase III clinical trials for **Fexapotide** followed a structured workflow from patient screening to long-term follow-up.





Click to download full resolution via product page

Caption: Workflow of **Fexapotide** Phase III clinical trials.

# **Logical Relationship of BPH Treatment Goals**

The treatment of BPH aims to address the underlying pathophysiology to achieve desired clinical outcomes.





Click to download full resolution via product page

Caption: The relationship between BPH pathophysiology and treatment objectives.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References



- 1. io.nihr.ac.uk [io.nihr.ac.uk]
- 2. Fexapotide triflutate: results of long-term safety and efficacy trials of a novel injectable therapy for symptomatic prostate enlargement PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Fexapotide in Benign Prostatic Hyperplasia: A Comparative Analysis of Clinical Trial Data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3062901#statistical-analysis-of-fexapotide-clinical-trial-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com